molecular formula C25H19NO2 B6524274 N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide CAS No. 330677-14-0

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide

Cat. No.: B6524274
CAS No.: 330677-14-0
M. Wt: 365.4 g/mol
InChI Key: VXQAFVIGUVOMCG-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide typically involves the reaction of acenaphthene derivatives with phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions using an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes, ultimately leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its phenoxybenzamide moiety is particularly important for its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c27-25(21-10-4-5-12-23(21)28-19-8-2-1-3-9-19)26-22-16-15-18-14-13-17-7-6-11-20(22)24(17)18/h1-12,15-16H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAFVIGUVOMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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